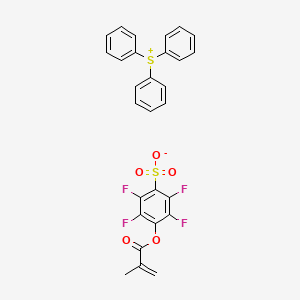

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate

Overview

Description

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is a complex organic compound with the molecular formula C18H15S.C10H5F4O5S and a molecular weight of 576.585 . This compound is known for its unique structure, which includes a triphenylsulfonium group and a tetrafluorobenzenesulfonate moiety, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

The synthesis of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate typically involves the reaction of triphenylsulfonium salts with tetrafluorobenzenesulfonate esters under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve large-scale synthesis in specialized reactors, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by a nucleophile.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Polymerization: The methacryloyloxy group allows it to undergo polymerization reactions, forming polymers with unique properties.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a photoinitiator in polymerization reactions, enabling the formation of polymers with specific properties.

Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapies.

Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its ability to undergo polymerization

Mechanism of Action

The mechanism of action of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate involves the activation of the sulfonium group, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in photoinitiated polymerization, the compound absorbs light and generates reactive species that initiate the polymerization process .

Comparison with Similar Compounds

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate can be compared with other similar compounds, such as:

Triphenylsulfonium tetrafluoroborate: Another sulfonium salt used in photoinitiation but lacks the methacryloyloxy group.

Diphenyliodonium hexafluorophosphate: A similar photoinitiator with different reactivity and applications.

Triphenylsulfonium hexafluoroantimonate: Used in similar applications but with different stability and reactivity profiles

The uniqueness of this compound lies in its combination of the sulfonium group and the methacryloyloxy moiety, which allows it to participate in a wider range of reactions and applications.

Biological Activity

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate (CAS Number: 915090-37-8) is a sulfonium compound with significant applications in materials science and potential biological implications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C28H20F4O5S2

- Molecular Weight: 576.59 g/mol

- Melting Point: 57-59 ºC

The compound features a triphenylsulfonium moiety and a tetrafluorinated aromatic system, which may influence its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of triphenylsulfonium compounds generally involves their ability to generate reactive species upon exposure to light or heat. This property is particularly relevant in photopolymerization processes used in dental materials and coatings.

Key Mechanisms:

- Photoinduced Reactivity: Upon irradiation, triphenylsulfonium salts can release sulfonium cations that initiate polymerization reactions.

- Cytotoxicity: Some studies suggest that these compounds may exhibit cytotoxic effects on various cell lines due to the generation of reactive oxygen species (ROS) during photochemical reactions.

Biological Effects

Research indicates that triphenylsulfonium compounds can influence cellular activities such as proliferation, apoptosis, and differentiation.

Table 1: Summary of Biological Effects

Case Studies

-

Cytotoxicity in Cancer Research:

A study evaluated the cytotoxic effects of triphenylsulfonium compounds on various cancer cell lines. Results showed significant inhibition of cell viability at concentrations above 10 µM, suggesting potential for use in targeted cancer therapies . -

Antimicrobial Properties:

Another investigation focused on the antimicrobial activity of triphenylsulfonium derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent . -

Photopolymerization Applications:

In dental materials research, triphenylsulfonium salts were used as photoinitiators in resin formulations. The resulting composites exhibited improved mechanical properties and reduced cytotoxicity compared to traditional photoinitiators .

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-(2-methylprop-2-enoyloxy)benzenesulfonate;triphenylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.C10H6F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(2)10(15)19-8-4(11)6(13)9(20(16,17)18)7(14)5(8)12/h1-15H;1H2,2H3,(H,16,17,18)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMIPVFSNRXVAD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20F4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674038 | |

| Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915090-37-8 | |

| Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.